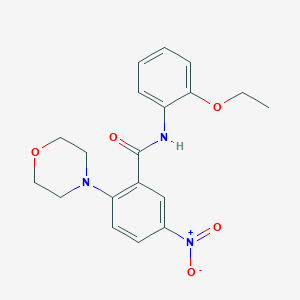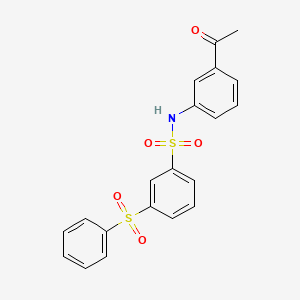
N-(2-ethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a morpholinyl group, and a nitrobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Amidation: The formation of an amide bond between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ catalysts to reduce reaction times and improve selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-ethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of an amine group from the nitro group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the nitro group may participate in redox reactions, while the morpholinyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
N-(2-ethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide can be compared with other similar compounds, such as:
N-(2-methoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-ethoxyphenyl)-2-(piperidin-4-yl)-5-nitrobenzamide: Similar structure but with a piperidinyl group instead of a morpholinyl group.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and binding affinity, which can be attributed to the presence of the ethoxy and morpholinyl groups.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-morpholin-4-yl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-2-27-18-6-4-3-5-16(18)20-19(23)15-13-14(22(24)25)7-8-17(15)21-9-11-26-12-10-21/h3-8,13H,2,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBBUONBXZKXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-dibenzo[b,d]furan-3-yl-N'-ethylthiourea](/img/structure/B5250057.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5250069.png)
![4-ethoxy-N-[(6-methyl-2-pyridinyl)methyl]benzamide trifluoroacetate](/img/structure/B5250077.png)
![N-(2-cyanophenyl)-3-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]propanamide](/img/structure/B5250082.png)
![3-chloro-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5250084.png)
![(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5250087.png)
![N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B5250090.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(4-pyridinylmethyl)-2-indanecarboxamide](/img/structure/B5250099.png)
![1-[6-(2,4,6-Trimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5250115.png)
![4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide](/img/structure/B5250118.png)
![3-(2,4-dichlorophenyl)-N-{2-[(4-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B5250126.png)
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5250132.png)
![N-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide](/img/structure/B5250134.png)
